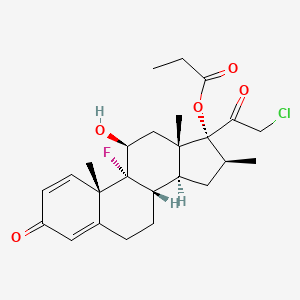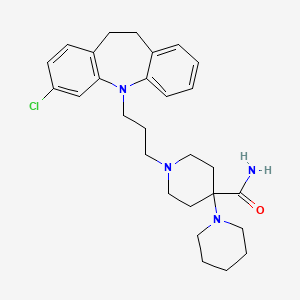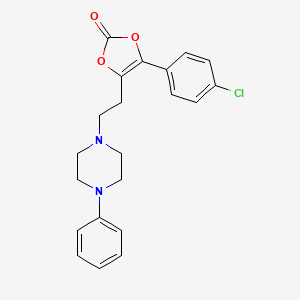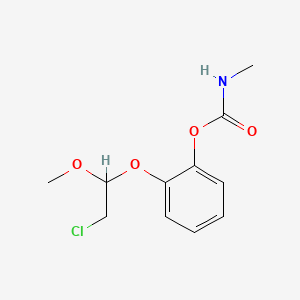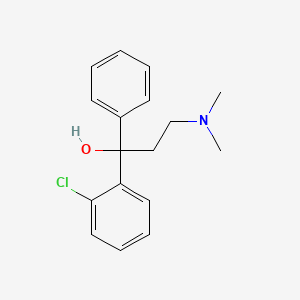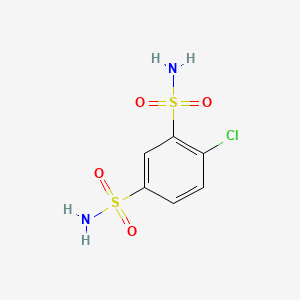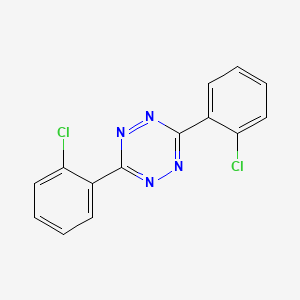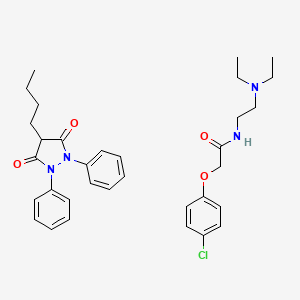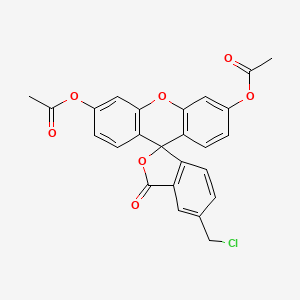
5-Chloromethylfluorescein diacetate
概要
説明
CMFDA, also known as 5-Chloromethylfluorescein diacetate, is a cell-permeable green fluorescent dye . It does not affect cell viability or proliferation . Once inside the cell, it transforms into a cell-impermeant, fluorescent product . It displays fluorescence for at least 72 hours, is brightly fluorescent, non-toxic, and stable at physiological pH .
Molecular Structure Analysis
The molecular formula of CMFDA is C25H17ClO7 . The molecular weight is 464.85 g/mol .Chemical Reactions Analysis
Once CMFDA enters a cell, it transforms into a cell-impermeant, fluorescent product . This transformation is likely due to reactions with intracellular components, but the exact chemical reactions are not specified in the search results.Physical And Chemical Properties Analysis
CMFDA is a solid substance . It is soluble in DMSO and has a solubility of 33 mg/mL in DMSO, 25 mg/mL in ethanol, 25 mg/mL in DMF, and 20 μg/mL in PBS (pH 7.2) .科学的研究の応用
Cell Tracing and Tracking
Green CMFDA is widely used as a cell-permeant tracer for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion . It is designed to freely pass through cell membranes and, once inside the cell, is transformed into cell-impermeant reaction products. This property allows for multigenerational tracking of cells, making it an ideal dye for studies that require long-term observation of cell behavior.
Wound Healing Assays
In wound healing assays, Green CMFDA can be used to visualize cell migration in response to injury . The compound’s ability to retain fluorescent signal for extended periods enables researchers to track the healing process and the effectiveness of therapeutic agents that may influence cell migration and wound closure.
Stem Cell Differentiation Studies
Researchers utilize Green CMFDA to track stem cell differentiation over time. The stability of the fluorescent signal within the cells allows for the observation of stem cells as they differentiate into various cell types, providing insights into developmental biology and potential applications in regenerative medicine .
Analysis of Cell Fusion and Adhesion
Green CMFDA is instrumental in analyzing cell-to-cell fusion events and adhesion processes. Its chloromethyl group reacts with intracellular glutathione, ensuring stable retention within the cells and facilitating the study of these critical cellular events .
Multidrug Resistance Protein Research
The compound is also used in the study of multidrug resistance transport proteins. By labeling cells with Green CMFDA, researchers can investigate the function and regulation of these proteins, which play a significant role in the development of drug resistance in cancer cells .
Pathogen Labeling Within Infected Cells
Green CMFDA can be combined with other cell-impermeant nucleic acid stains to selectively label pathogens within infected cells. This application is particularly useful in microbiology and immunology research, where understanding the interaction between host cells and pathogens is crucial .
作用機序
- Interaction : The chloromethyl group in CMFDA reacts with intracellular proteins and peptides containing glutathione. This reaction occurs via glutathione S-transferase-mediated processes, leading to the formation of an adduct that remains well-preserved within the cell .
- Stability : The impermeable reaction products of CMFDA derivatives exhibit excellent retention, strong fluorescence, and relatively uniform cytoplasmic staining. These properties make them useful for correcting motion artifacts in imaging .
Target of Action
Pharmacokinetics
Result of Action
Safety and Hazards
将来の方向性
CMFDA has been used in research for tracking cellular movements . It has been used in studies involving the tracing of transplanted intestinal epithelial cells and the staining of cells during meiotic maturation and fertilization . Its future use will likely continue in these areas and potentially expand as new applications are discovered.
特性
IUPAC Name |
[6'-acetyloxy-5-(chloromethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClO7/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJDHSYCSQAODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CCl)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159970 | |
| Record name | 5-Chloromethylfluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethylfluorescein diacetate | |
CAS RN |
136832-63-8 | |
| Record name | 5-Chloromethylfluorescein diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136832-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloromethylfluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136832638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloromethylfluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLOROMETHYLFLUORESCEIN DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG6H2YMA2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: CMFDA itself is non-fluorescent. It readily crosses the cell membrane and enters the cytoplasm. [] Once inside, cellular esterases cleave off the acetate groups, transforming CMFDA into 5-chloromethylfluorescein (CMF), a highly fluorescent molecule. [, ] CMF then reacts with intracellular thiols, primarily glutathione, forming a fluorescent adduct. [] This adduct is cell-impermeant, effectively trapping the fluorescence within the cell. [, ]
ANone: CMFDA staining allows researchers to track cells over time, monitor cell division, and study cell migration. [] The stable fluorescent signal, retained through several generations, aids in understanding cell lineage and differentiation. []
ANone: CMFDA has a molecular formula of C25H19ClO7 and a molecular weight of 478.89 g/mol.
ANone: Yes, the excitation and emission maxima for CMF, the fluorescent product of CMFDA, are approximately 492 nm and 516 nm, respectively. []
ANone: Yes, a significant advantage of CMFDA is its compatibility with aldehyde fixatives. [] This allows for long-term sample storage and detailed anatomical studies. []
ANone: CMFDA itself is not catalytically active. Its utility lies in its ability to be converted into a fluorescent probe by intracellular esterases. [, ]
ANone: CMFDA is primarily used for:
- Cell tracking: Monitoring cell migration, division, and differentiation over time. [, , , , ]
- Cell viability assessment: Differentiating between live and dead cells in a population. [, , , , , ]
- Studying cell-cell interactions: Investigating fusion events, phagocytosis, and other cellular interactions. [, , ]
ANone: While specific computational studies focusing solely on CMFDA are limited in the provided research papers, computational tools and resources are crucial for designing and optimizing fluorescent probes like CMFDA. []
ANone: Structural modifications to the CMFDA molecule can alter its cell permeability, fluorescence intensity, and spectral properties. [] For instance, replacing the chloromethyl group can affect its reactivity with thiols and, consequently, its intracellular retention. []
ANone: CMFDA should be handled with standard laboratory safety practices. While generally considered non-toxic at working concentrations, always consult the safety data sheet for specific guidelines. []
ANone: When using CMFDA in animal studies or with human cells, researchers must adhere to all relevant ethical guidelines and regulations.
ANone: The provided research primarily focuses on CMFDA as a tool for in vitro studies. Therefore, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) in vivo is limited. []
ANone: CMFDA has been successfully used in various in vitro assays, including:
- Cell adhesion and transmigration assays: Assessing the ability of cells to adhere to and migrate through various substrates. []
- Phagocytosis assays: Quantifying the uptake of CMFDA-labeled particles by phagocytic cells. [, ]
- Cell viability assays: Determining the percentage of live and dead cells in a population under different conditions. [, ]
ANone: Yes, CMFDA has been used in a limited number of animal studies. For example, it has been used to track retinal ganglion cell axons in vivo. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,3S,4S,5S)-5-[1,2-bis[(4-chlorophenyl)methoxy]ethyl]-2-ethoxy-4-propoxyoxolan-3-ol](/img/structure/B1669186.png)
